molecular formula C24H23N B13131841 N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline CAS No. 88695-22-1

N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline

Cat. No.: B13131841
CAS No.: 88695-22-1
M. Wt: 325.4 g/mol
InChI Key: KYQAVIAZLHNYJK-UHFFFAOYSA-N
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Description

4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline is an organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fluorenylidene group linked to a diethylaniline moiety, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorenylidene Intermediate: This step involves the reaction of fluorene with a suitable aldehyde under basic conditions to form the fluorenylidene intermediate.

    Coupling with Diethylaniline: The intermediate is then reacted with N,N-diethylaniline in the presence of a catalyst, such as palladium, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylmethyl derivatives.

Scientific Research Applications

4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in bio-imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which 4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Shares the fluorenylidene group but has different substituents, leading to distinct properties.

    Mono-substituted dibenzofulvene derivatives: Known for their aggregation-induced emission properties, similar to 4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline.

Uniqueness

4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline is unique due to its specific combination of the fluorenylidene and diethylaniline groups, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.

Properties

CAS No.

88695-22-1

Molecular Formula

C24H23N

Molecular Weight

325.4 g/mol

IUPAC Name

N,N-diethyl-4-(fluoren-9-ylidenemethyl)aniline

InChI

InChI=1S/C24H23N/c1-3-25(4-2)19-15-13-18(14-16-19)17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-17H,3-4H2,1-2H3

InChI Key

KYQAVIAZLHNYJK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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